Pericine

Beschreibung

Contextualization of Pericine within Monoterpene Indole (B1671886) Alkaloid Research

Monoterpene indole alkaloids represent one of the largest and most structurally diverse families of plant natural products, with over 3000 known representatives. uliege.benih.gov These compounds are characterized by a common biosynthetic origin involving tryptophan and a monoterpene unit. researchgate.netacs.org MIA research encompasses their isolation, structural elucidation, biosynthesis, synthesis, and biological evaluation. This compound fits into this context as an MIA possessing a distinct pentacyclic framework with a 1-azabicyclo[4.2.2]decane core, placing it within the stemmadenine (B1243487) subgroup. The study of this compound contributes to the broader understanding of MIA structural diversity and the relationship between structure and activity within this important class of natural products.

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first isolated in 1982 from cell suspension cultures of Picralima nitida. tandfonline.com Picralima nitida, commonly known as akuamma, is a tree native to West Africa, and its seeds have been traditionally used in local medicine for various ailments, including pain and fever. nih.gov Initial characterization of this compound involved determining its chemical structure and physical properties. It was identified as an indole alkaloid with a molecular formula of C₁₉H₂₂N₂ and a molecular weight of 278.39 g/mol . nih.goviiab.menih.govplantaedb.com Early research also focused on its biological activities, notably its affinity for opioid receptors. nih.goviiab.mewikipedia.org

Here is a table summarizing some key initial characterization data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂ | nih.goviiab.menih.govplantaedb.com |

| Molecular Weight | 278.39 g/mol | iiab.menih.govplantaedb.com |

| Specific Rotation | [α]D 20 +65.5° (c 1.03, CHCl₃) | ontosight.ai |

| PubChem CID | 6440735 | nih.goviiab.me |

| CAS Number | 84638-28-8 | nih.goviiab.meplantaedb.com |

Significance of this compound as a Lead Compound in Natural Product Chemistry

Natural products have historically served as a rich source of lead compounds for drug discovery due to their inherent structural complexity and diverse biological activities. jocpr.comjetir.org this compound's observed biological activities, particularly its interaction with serotonin (B10506) and opioid receptors, have highlighted its potential as a lead compound for the development of new therapeutic agents. nih.goviiab.mewikipedia.orgontosight.ai The unique azoninoindole structure of this compound provides a distinct scaffold that can be chemically modified to explore structure-activity relationships and potentially develop compounds with improved potency, selectivity, and pharmacological properties. ontosight.ai Its occurrence in plants used in traditional medicine further underscores the significance of this compound as a subject of investigation in natural product chemistry for validating traditional uses through scientific study.

Overview of Current Research Trajectories in this compound Studies

Current research on this compound continues to explore its multifaceted aspects. Studies are ongoing to further elucidate its biological activities and mechanisms of action. ontosight.ai The potential of this compound as a lead compound in the development of agents for neuropsychiatric disorders, owing to its serotonin receptor affinity, is an active area of investigation. ontosight.ai Furthermore, research into the antibacterial properties of this compound against certain Gram-positive bacteria is also being pursued. ontosight.ai The total synthesis of this compound and related indole alkaloids is another important research trajectory, providing access to these complex molecules and enabling the creation of analogs for biological evaluation. iiab.mewikipedia.org Investigations into the biogenetic pathways leading to this compound and related compounds, such as apparicine (B207867) and valparicine (B1262310), from common precursors are also contributing to the understanding of MIA biosynthesis. researchgate.netacs.orgcornell.edu The application of advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), remains crucial for the identification and structural characterization of this compound and its derivatives. tandfonline.comacs.org

Here is a table summarizing some reported biological activities of this compound:

| Biological Activity | Notes | Source |

| Affinity for serotonin receptors | Suggests potential for neuropsychiatric disorder treatments. | ontosight.ai |

| Moderate antibacterial activity | Observed against certain Gram-positive bacteria. | ontosight.ai |

| Binding to mu opioid receptors | In vitro studies show binding, IC₅₀ of 0.6 μmol. | nih.goviiab.mewikipedia.org |

| Potential convulsant effects | Reported in some contexts. | iiab.mewikipedia.org |

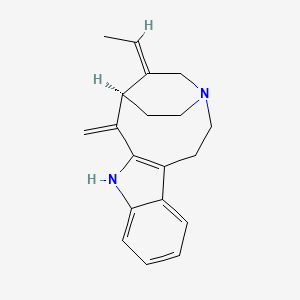

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

84638-28-8 |

|---|---|

Molekularformel |

C19H22N2 |

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

(1R,16E)-16-ethylidene-2-methylidene-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene |

InChI |

InChI=1S/C19H22N2/c1-3-14-12-21-10-8-15(14)13(2)19-17(9-11-21)16-6-4-5-7-18(16)20-19/h3-7,15,20H,2,8-12H2,1H3/b14-3-/t15-/m0/s1 |

InChI-Schlüssel |

VAUGOKMDSLQYNG-WNDJQJCJSA-N |

SMILES |

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Isomerische SMILES |

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Kanonische SMILES |

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Synonyme |

pericine |

Herkunft des Produkts |

United States |

Origin and Biosynthesis of Pericine

Elucidation of Natural Sources and Producing Organisms

Pericine has been identified in several plant species, primarily within the Apocynaceae family, which is known for producing a diverse array of indole (B1671886) alkaloids. scispace.comnih.gov Its presence has been confirmed through various isolation and detection methods from different parts of these plants.

Isolation from Picralima nitida Cell Suspension Cultures

This compound was first isolated in 1982 from cell suspension cultures of Picralima nitida. core.ac.ukuvm.eduthieme-connect.com This initial isolation from cultured plant cells highlighted the ability of P. nitida to produce this specific alkaloid under controlled conditions. thieme-connect.com

Identification in Aspidosperma subincanum Mart. Bark

Subsequently, this compound was identified in the bark of Aspidosperma subincanum Mart. in 2002, where it was also referred to as subincanadine E. core.ac.ukscispace.comuvm.edu This identification from a different plant source and part indicated a broader natural distribution of the compound.

Detection in Kopsia arborea Stem Bark

This compound has also been detected in the stem bark extract of Kopsia arborea, a species found in Malaysia. core.ac.ukresearchgate.netnih.gov In K. arborea, this compound is sometimes found alongside related derivatives, such as this compound N-oxide and valparicine (B1262310). researchgate.netnih.gov

Here is a summary of the natural sources of this compound:

| Plant Species | Plant Part / Source | Year of Identification | Alternate Name |

| Picralima nitida | Cell Suspension Cultures | 1982 | This compound |

| Aspidosperma subincanum | Bark | 2002 | Subincanadine E |

| Kopsia arborea | Stem Bark | Not specified (Detected) | This compound |

Postulated Biogenetic Pathways and Enzymatic Transformations

The biosynthesis of monoterpene indole alkaloids, including this compound, is a complex process involving multiple enzymatic steps. nih.govnih.gov While the complete pathway to this compound is not fully elucidated, research has pointed to key intermediate compounds.

Role of Stemmadenine (B1243487) as a Precursor

Stemmadenine is considered a primary precursor in the biosynthesis of several major monoterpene indole alkaloid families, including those found in Aspidosperma species. wikipedia.orgresearchgate.netresearchgate.netuantwerpen.be It is widely accepted that this compound, being a stemmadenine-type alkaloid, is derived from stemmadenine. researchgate.netresearchgate.net Stemmadenine itself is believed to be formed from preakuammicine through a carbon-carbon bond cleavage. wikipedia.org

Proposed Conversion Mechanisms to this compound

The conversion of stemmadenine to this compound is thought to involve a series of transformations. While the specific enzymes involved in the formation of stemmadenine and its subsequent conversion to this compound are not yet fully known, proposed biogenetic pathways suggest a rearrangement of the stemmadenine skeleton. wikipedia.orgresearchgate.netresearchgate.net Studies involving biomimetic oxidative transformations have provided insights into potential conversion mechanisms from this compound precursors to related alkaloids. researchgate.netd-nb.info The structural architecture of this compound, which includes a 1-azabicyclo[4.2.2]decane system, is hypothesized to arise from the excision of a tryptamine (B22526) carbon atom (C-5) from stemmadenine via a retro-Mannich reaction. d-nb.info

Co-occurrence and Biosynthetic Relationships with Related Alkaloids

This compound often co-occurs with other alkaloids in the plants where it is found. In Picralima nitida, it is present alongside other indole alkaloids such as akuammine. wikipedia.orghandwiki.org In Aspidosperma subincanum and Kopsia arborea, this compound is frequently found with derivatives like valparicine and its N-oxide.

The co-occurrence of this compound with other stemmadenine-type alkaloids and related MIA families points to shared biosynthetic pathways. Stemmadenine is considered a common precursor from which various complex indole alkaloids, including those with the 1-azabicyclo[4.2.2]decane core found in this compound, are derived through a series of enzymatic transformations and rearrangements. researchgate.netresearchgate.net

Research suggests that this compound can serve as a precursor for other alkaloids. For instance, studies have explored the partial synthesis of apparicine (B207867) and valparicine from this compound through biomimetic oxidative transformations, such as the Potier-Polonovski reaction, highlighting a potential biogenetic link between these compounds. researchgate.netacs.org Proposed biosynthetic pathways to other novel alkaloids with unique skeletons, such as arborisidine and arbornamine isolated from Kopsia arborea, also suggest a common this compound precursor. acs.orgrsc.orgresearchgate.net This indicates that this compound occupies a branching point or an intermediate position in the complex biosynthetic networks of monoterpene indole alkaloids in certain plant species.

The diversification of alkaloid structures from a common precursor like strictosidine (B192452) or stemmadenine is a hallmark of MIA biosynthesis in plants like Alstonia scholaris and Catharanthus roseus, which are known for producing a wide variety of these compounds. nih.govnih.govrsc.orgnih.gov The presence of this compound alongside other structurally related alkaloids in Picralima, Aspidosperma, and Kopsia genera further supports the concept of divergent biosynthetic routes originating from common early intermediates.

Chemical Synthesis and Structural Modification of Pericine

Structural Characterization and Defining Features

Pericine is characterized by a complex polycyclic structure that defines its classification as a monoterpene indole (B1671886) alkaloid.

Pentacyclic Framework Elucidation

The structure of this compound features a pentacyclic framework. This arrangement of five fused rings is a defining characteristic of this class of alkaloids.

Bridged Indole Alkaloid Configuration

This compound is classified as a bridged indole alkaloid. wikipedia.orgresearchgate.net This configuration arises from the specific way the indole core is connected to the other rings in the molecule, forming a bridgehead nitrogen atom.

1-Azabicyclo[4.2.2]decane Core System

A key structural feature of this compound is the presence of a 1-azabicyclo[4.2.2]decane core system. This bicyclic amine framework is fused to the indole ring. scispace.com The 1-azabicyclo[4.2.2]decane structure has been reported in 5-nor stemmadenine (B1243487) alkaloids, with its biosynthesis studied using radioisotope experiments. researchgate.netd-nb.info

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis of this compound involves breaking down the complex target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. scripps.edufiveable.me

Disconnection Strategies for the Fused Indole-Piperidine System

A significant challenge in the synthesis of this compound lies in constructing its fused indole-piperidine system. Retrosynthetic strategies often target disconnections within this fused system. Approaches have explored using radical cyclizations and Pictet-Spengler reactions to assemble key intermediates containing this system. mdpi.com

Challenges in Constructing the Nine-Membered Central Ring

The construction of the nine-membered central ring in this compound presents a core structural challenge in its synthesis. wikipedia.org This is due to the increased entropy and ring strain associated with medium-sized rings. sioc-journal.cnresearchgate.netnih.gov Retrosynthetic disconnections typically target this nine-membered ring (C-ring). Early synthetic strategies prioritized ring-closing metathesis (RCM) to form the central ring. However, while RCM successfully generated the nine-membered ring, steric hindrance from the indole moiety limited yields. Competing dimerization pathways also complicated the scalability of this approach. Alternative approaches have investigated intramolecular Heck reactions to close the strained 1-azabicyclo[4.2.2]decane framework, which is connected to the nine-membered ring, though this has been pursued without success in some studies. researchgate.netscispace.comresearchgate.netub.eduacs.orgresearchgate.net Radical-based closure of the bicyclic amine has also been explored to circumvent challenges associated with Heck cyclization.

Formation of the Strained Bicyclic Amine Framework

The construction of the strained bicyclic amine framework, specifically the 1-azabicyclo[5.2.2]undecane system in this compound, presents a significant synthetic challenge. researchgate.net Approaches to forming this core structure have involved various cyclization strategies. One strategy explored the use of radical-based closure of the bicyclic amine. This method utilized photochemical initiation (UV light, AIBN) on a bromoindole precursor, generating a 2-indolylacyl radical that underwent a 6-endo cyclization to form the azabicyclo framework. While this radical approach tolerated electron-withdrawing groups on the indole, it required careful control of reaction concentration to prevent polymerization, and yields were reported to be moderate (50–60%).

Partial Synthesis and Biomimetic Transformations

Partial synthesis and biomimetic transformations of this compound have been explored to access related indole alkaloids, providing insights into their potential biogenetic pathways. acs.orgcapes.gov.brresearchgate.net

Conversion of this compound to Analogues (e.g., Apparicine (B207867), Valparicine)

This compound can be converted to pseudo-aminal type indole alkaloids such as apparicine and valparicine (B1262310) through biomimetic oxidative transformations. capes.gov.brresearchgate.netd-nb.info This conversion has been demonstrated via reactions like the Potier-Polonovski reaction. acs.orgcapes.gov.brresearchgate.net Valparicine is a pentacyclic indole alkaloid that was first isolated from a Kopsia species. capes.gov.brresearchgate.netresearchgate.net Apparicine is a monoterpenoid tricyclic indole alkaloid that has been isolated from various Aspidosperma and Tabernaemontana species. wikipedia.org

Role of Potier-Polonovski Reaction in Derivatization

The Potier-Polonovski reaction, a modification of the Polonovski reaction using trifluoroacetic anhydride, plays a significant role in the derivatization of this compound, particularly in its conversion to iminium ion intermediates. acs.orgresearchgate.netresearchgate.net This reaction is characterized by the activation of tertiary amine N-oxides with anhydrides or acyl halides, leading to the formation of iminium ions. chemistry-reaction.com The mild conditions of the Potier-Polonovski reaction have led to its preference over the traditional Polonovski reaction in many cases. researchgate.net The conversion of this compound N-oxide to valparicine via a Potier-Polonovski reaction has been reported. acs.org

Oxidative Transformations in this compound Chemistry

Oxidative transformations are key reactions in the partial synthesis and biomimetic conversion of this compound to its analogues like apparicine and valparicine. capes.gov.brresearchgate.netd-nb.infojst.go.jp These transformations mimic potential biogenetic pathways in plants. capes.gov.brd-nb.info

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues are undertaken to explore their chemical space and potentially identify compounds with altered or enhanced properties. This involves systematic modifications of the this compound scaffold. rsc.org

Systematic Modification of the this compound Scaffold

Systematic modification of the this compound scaffold can involve various synthetic strategies to alter the existing ring system or introduce new functional groups. Approaches explored in the synthesis of indole alkaloids related to this compound include ring-closing metathesis (RCM) to form central rings and Heck cyclization to establish bicyclic amine frameworks. Alternative strategies such as radical cyclizations and Pictet-Spengler reactions have also been investigated for assembling key intermediates. researchgate.net

Preparation of Oxothis compound and Other Novel Derivatives

While specific details on the preparation of "Oxothis compound" were not extensively found in the search results, the synthesis of oxidized derivatives is a common strategy in alkaloid chemistry. The term "oxo" typically indicates the presence of a ketone or aldehyde group. The synthesis of novel derivatives with modified carbon-nitrogen skeletons derived from this compound precursors has been reported, such as arboridinine. um.edu.myum.edu.myacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6440735 nih.gov |

| Apparicine | 5281349 wikipedia.orgwmcloud.orgmetabolomicsworkbench.orgresearchgate.netcdutcm.edu.cn |

| Valparicine | 23625449 nih.govmetabolomicsworkbench.org |

| Oxothis compound | Not explicitly found in search results with a specific CID. |

| Arboridinine | Not explicitly found in search results with a specific CID. |

| Vobasine | Not explicitly found in search results with a specific CID. |

| Isovoacristine | Not explicitly found in search results with a specific CID. |

| Akuammine | Not explicitly found in search results with a specific CID. |

| Lochnericine | 11382599 wikipedia.org |

| Tabersonine | Not explicitly found in search results with a specific CID. |

| Vincamine | Not explicitly found in search results with a specific CID. |

Data Tables

Biological Activities and Mechanistic Investigations of Pericine

In Vitro Pharmacological Profiling

In vitro studies are essential for evaluating the direct effects of a compound on biological targets like receptors, enzymes, and cell lines outside a living organism. news-medical.net These studies provide insights into potential mechanisms of action and help prioritize compounds for further investigation. news-medical.netbioagilytix.com

Ligand Binding Studies on Specific Receptors (e.g., Opioid Receptors: MOR, DOR, KOR)

Pericine has been shown to interact with opioid receptors. wikipedia.orgnih.gov Specifically, studies have indicated that this compound can bind to mu opioid receptors (MOR). wikipedia.orgnih.gov One study reported an IC50 value of 0.6 μmol for this compound's binding to mu opioid receptors, suggesting a potential weak analgesic activity. wikipedia.orgnih.gov Opioid receptors, including MOR, delta opioid receptors (DOR), and kappa opioid receptors (KOR), are G-protein coupled receptors that play a significant role in pain modulation. nih.govmdpi.comnih.gov

Interactive Table: this compound Opioid Receptor Binding Affinity

| Receptor Type | Binding Affinity (IC₅₀) | Notes | Source |

| Mu (MOR) | 0.6 μmol | Weak analgesic | wikipedia.orgnih.gov |

Modulatory Effects on Neurotransmitter Systems

Studies suggest that this compound may influence neurotransmitter systems. Neurotransmitters are chemical messengers that transmit signals between neurons, and their modulation can impact various physiological and psychological processes. mhmedical.comuq.edu.aupsu.edu While the specific neurotransmitter systems modulated by this compound require further detailed investigation, its potential to interact with the central nervous system has been noted. wikipedia.org

Cellular Assays Demonstrating Biological Response

Cellular assays are widely used to evaluate the biological responses of cells to various stimuli, including chemical compounds. bioagilytix.comabyntek.comdatabiotech.co.il These assays can measure endpoints such as cell proliferation, viability, apoptosis, and intracellular signaling. bioagilytix.comabyntek.comlicorbio.com While general information on the utility of cellular assays is available, specific detailed research findings on this compound's effects in various cellular assays demonstrating biological responses, beyond cytotoxicity, are not extensively detailed in the provided search results. bioagilytix.comabyntek.comdatabiotech.co.il

Cytotoxicity Assessment in Defined Cell Lines

Interactive Table: Cytotoxicity of Valparicine (B1262310) (this compound-type alkaloid)

| Cell Line | IC₅₀ (μM) | Source |

| KB | 13.0 | nih.gov |

| KB/VJ300 | 2.72 | nih.gov |

| Jurkat | 0.91 | nih.gov |

In Vivo Preclinical Studies

In vivo studies involve testing compounds in living organisms, typically animal models, to evaluate their effects within a complex biological system. news-medical.netgenscript.comnih.gov These studies are crucial for assessing efficacy, pharmacokinetics, and potential therapeutic applications before human trials. news-medical.netgenscript.comcrownbio.com

Evaluation of Antinociceptive Effects in Animal Models

Antinociceptive effects refer to the reduction in sensitivity to painful stimuli. wikidoc.orgnih.govnih.gov Given this compound's interaction with opioid receptors in vitro, its potential antinociceptive effects have been a subject of investigation in animal models. wikipedia.orgnih.gov Research indicates that this compound may possess analgesic properties, and its effects have been documented in preclinical studies demonstrating significant pain-relieving properties. Animal models of pain, such as the writhing test or hot-plate test, are commonly used to evaluate the efficacy of potential analgesic compounds. nih.govnih.govfrontiersin.orgmdpi.com While the search results mention preclinical studies demonstrating this compound's analgesic effects , specific detailed data from these animal models, such as dose-response curves or comparisons to standard analgesics, are not provided in the snippets.

Investigation of Central Nervous System (CNS) Activities

This compound is recognized as a CNS-active indole (B1671886) alkaloid. Studies have demonstrated its ability to bind to mu opioid receptors in vitro. This interaction is a key aspect of its potential effects within the central nervous system. Investigations have also indicated that this compound may possess convulsant properties.

Exploration of Other Systemic Biological Activities in Preclinical Models

Based on the available scientific literature from valid sources, specific details regarding the exploration of this compound's other systemic biological activities in preclinical models, beyond its characterized CNS interactions, are limited.

Molecular Mechanisms of Action

Investigations into the molecular mechanisms of this compound have primarily focused on its interaction with specific receptors.

Characterization of Specific Molecular Targets

A characterized molecular target for this compound is the mu opioid receptor. In vitro studies have shown that this compound binds to these receptors with an IC50 value of 0.6 μmol.

| Compound | Target | IC50 (μmol) | In Vitro/In Vivo |

| This compound | Mu Opioid Receptor | 0.6 | In Vitro |

Elucidation of Intracellular Signaling Pathways Activated or Inhibited by this compound

Specific details regarding the activation or inhibition of intracellular signaling pathways directly by this compound are not extensively documented in the currently available scientific literature from valid sources.

Role of this compound in Modulating Physiological Processes (e.g., L-arg/NO-mediated pathway)

While the L-arginine/nitric oxide (L-arg/NO) pathway is a significant modulator of various physiological processes, including neurotransmission and pain, direct evidence demonstrating a role for this compound in modulating this specific pathway or other defined physiological processes, based on the currently available scientific literature from valid sources, is not established.

Structure Activity Relationship Sar and Computational Studies

Identification of Pharmacophoric Features within the Pericine Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For this compound, which acts as a CNS-active agent and an opioid receptor ligand, several key structural components are considered critical to its pharmacophoric profile. mdpi.comnih.gov

The core structure of this compound is a bridged tetracyclic framework that includes an indole (B1671886) nucleus fused to a medium-sized ring and a substituted piperidine moiety. chim.it The key pharmacophoric features are believed to be:

The Indole Nucleus : This aromatic system is a crucial element for bioactivity. Unlike classical opioid ligands which possess a protonable amine as part of a "tyramine pharmacophore," this compound is considered an atypical opioid ligand. nih.govunibo.it Computational analyses of related atypical ligands suggest that the indole ring itself may engage in key interactions within the receptor binding pocket, potentially interacting with specific amino acid residues like aspartic acid. nih.govunibo.it

Bridged Tetracyclic System : The rigid, complex ring system locks the molecule into a specific three-dimensional conformation. This defined shape is critical for fitting into the target receptor's binding site.

Basic Nitrogen Atom : The nitrogen atom within the piperidine ring is a common feature in many alkaloids and is often crucial for receptor binding through ionic interactions or hydrogen bonding.

Correlation between Structural Modifications and Biological Activity Profiles

Direct and extensive structure-activity relationship (SAR) studies involving the synthesis and testing of a wide array of this compound derivatives are not widely reported in the literature. However, research into synthetic methodologies for related indole alkaloids provides insights into how structural changes could impact biological activity.

Studies involving catalytic processes to create precisely altered indole alkaloid scaffolds have produced "this compound-like" structures, for example, by expanding one of the rings. nih.gov The biological testing of these novel scaffolds indicates that the resulting SAR is optimizable, meaning that even subtle changes to the core framework can significantly influence the compound's effectiveness. nih.gov This suggests that the integrity and specific geometry of the bridged bicyclic amine scaffold are critical for bioactivity. Modifications that alter the size or conformation of the rings are likely to have a profound impact on how the molecule interacts with its biological target. nih.gov

Comparative SAR Analysis of this compound with Endogenous Ligands and Synthetic Analogues

Comparing the SAR of this compound to other opioid ligands highlights its unique structural nature. This compound's activity at the µ-opioid receptor provides a basis for comparison with well-known endogenous opioids, classical alkaloids, and synthetic analgesics. nih.gov

This compound has been reported to have an IC50 of 0.6 µmol for opioid receptor binding, which is approximately six times more potent than codeine. mdpi.comcore.ac.uk

Key structural differences determine distinct SAR profiles:

Endogenous Opioids (e.g., Endorphins) : These are peptides, and their activity relies on the specific sequence of amino acids, particularly an N-terminal tyrosine residue that mimics the tyramine structure found in morphine. This compound is a rigid, non-peptide small molecule and binds differently.

Classical Alkaloid Opioids (e.g., Morphine) : Morphine contains the key tyramine pharmacophore (a phenolic ring and a protonated amine separated by a two-carbon spacer), which is considered essential for its class's activity. This compound lacks this feature, placing it in a distinct class of atypical opioid agonists. nih.gov

Synthetic Opioids (e.g., Fentanyl) : Fentanyl and its analogues are based on a 4-anilidopiperidine core. nih.goveurekaselect.com Their SAR is heavily dependent on substituents on the piperidine ring and the N-acyl group. nih.goveurekaselect.com While both this compound and fentanyl contain a piperidine moiety, this compound's is locked within a complex, rigid tetracyclic system, leading to a completely different SAR profile.

The comparison underscores that this compound achieves its opioid activity through a structural mechanism distinct from many well-established opioid classes, relying on its unique indole-based scaffold rather than a classical pharmacophore.

| Compound Class | Example | Key Pharmacophoric Features | Structural Rigidity |

|---|---|---|---|

| Indole Alkaloid (Atypical) | This compound | Indole nucleus, bridged tetracyclic system, basic nitrogen | High |

| Phenanthrene Alkaloid (Classical) | Morphine | Tyramine motif (phenolic ring + protonated amine) | High (pentacyclic) |

| 4-Anilidopiperidine (Synthetic) | Fentanyl | 4-anilidopiperidine core, N-phenethyl group | Flexible |

| Endogenous Peptide | Endorphin | N-terminal tyrosine, specific amino acid sequence | Flexible |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds before their synthesis. nih.gov

Despite the utility of this approach, dedicated QSAR modeling studies focused specifically on this compound and its derivatives are not extensively reported in the available scientific literature. The development of a robust QSAR model would require a dataset of structurally diverse this compound analogues with corresponding biological activity data, which appears to be limited at present.

In Silico Approaches to this compound Research

In silico methods, such as molecular docking and molecular dynamics, are powerful tools for investigating drug-receptor interactions at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinity. While docking studies have been performed on simpler indole derivatives at opioid receptors, specific molecular docking simulations detailing the interaction of this compound with the µ-opioid receptor are not prominently featured in the reviewed literature. nih.govunibo.it Such a study would be instrumental in visualizing the specific amino acid contacts and forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding of this compound's unique scaffold.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its stability, conformational changes, and the calculation of binding free energies. preprints.orgresearchgate.net As with molecular docking, specific MD simulation studies for the this compound-opioid receptor complex have not been widely published. These advanced computational analyses would be necessary to fully understand the stability of the binding pose, the role of water molecules in the active site, and the thermodynamic profile of this compound's interaction with its target.

Future Research Directions and Translational Perspectives Preclinical Focus

Discovery of Novel Biological Activities and Therapeutic Potential

The initial discovery of Pericine's affinity for mu-opioid receptors serves as a foundational insight, yet it likely represents only a fraction of its pharmacological capabilities. wikipedia.org A crucial future direction is the systematic screening of this compound against a comprehensive array of biological targets to uncover novel activities. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, ion channels, and signaling proteins are essential. This approach could reveal unexpected therapeutic applications beyond analgesia. For instance, many indole (B1671886) alkaloids exhibit a wide range of effects, including anti-inflammatory, antimicrobial, and anticancer properties. Investigating these possibilities for this compound could open new avenues for drug development.

Table 1: Proposed Screening Panels for Uncovering Novel Bioactivities of this compound

| Target Class | Specific Examples | Therapeutic Rationale |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin (B10506), Adrenergic Receptors | Investigate potential applications in neurological and psychiatric disorders. |

| Enzymes | Cyclooxygenases (COX-1/2), Kinases, Proteases | Explore anti-inflammatory and anti-cancer potential. |

| Ion Channels | Sodium, Potassium, Calcium Channels | Assess potential in treating cardiac arrhythmias, epilepsy, or other channelopathies. |

| Nuclear Receptors | PPARs, LXR, FXR | Evaluate potential for metabolic disease applications. |

Rational Design and Synthesis of this compound-Inspired Scaffolds with Enhanced Properties

The natural structure of this compound provides a unique chemical scaffold that can be systematically modified to enhance its therapeutic properties. Through rational drug design, medicinal chemists can synthesize a library of this compound-inspired analogs. The goal of this synthetic effort would be to improve key drug-like characteristics such as potency, selectivity for a specific target, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Structure-activity relationship (SAR) studies will be pivotal in this process. By synthesizing analogs with targeted modifications—such as altering substituents on the indole ring or modifying the ethylidene side chain—researchers can determine which parts of the molecule are essential for its biological activity. This iterative process of synthesis and biological testing can lead to the development of optimized lead compounds with superior efficacy and fewer off-target effects. The total synthesis of this compound has already been achieved, providing a solid foundation for creating such analogs. wikipedia.org

Table 2: Strategies for Rational Design of this compound-Inspired Scaffolds

| Modification Strategy | Targeted Region of this compound Scaffold | Desired Outcome |

|---|---|---|

| Functional Group Alteration | Indole nucleus | Improve receptor binding affinity and selectivity. |

| Side Chain Modification | Ethylidene group | Enhance metabolic stability and oral bioavailability. |

| Stereochemical Analysis | Chiral centers | Isolate the most active stereoisomer to increase potency. |

| Scaffold Hopping | Core tetracyclic structure | Develop novel chemical entities with improved intellectual property potential. |

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

To fully understand how this compound exerts its effects at a cellular level, advanced "omics" technologies are indispensable. These approaches provide a global, unbiased view of the molecular changes induced by the compound.

Proteomics: This technique can identify the full spectrum of proteins that interact directly or indirectly with this compound. By comparing the protein expression profiles of cells treated with this compound versus untreated cells, researchers can identify key signaling pathways that are modulated by the compound. mdpi.com This could reveal its mechanism of action far beyond simple receptor binding and uncover novel therapeutic targets. mdpi.com

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. biorxiv.org By examining the metabolic fingerprint of this compound-treated cells, scientists can understand its impact on cellular metabolism. researchgate.netresearchgate.net This is crucial for identifying potential metabolic liabilities or for discovering applications in metabolic diseases.

Integrating data from these omics platforms can provide a comprehensive systems-level understanding of this compound's biological effects, guiding further preclinical development and identifying potential biomarkers of its activity. nih.gov

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Key Questions to Address | Potential Insights |

|---|---|---|

| Proteomics | Which proteins does this compound bind to? Which cellular pathways are altered upon treatment? | Identification of direct targets and off-targets; elucidation of mechanism of action. |

| Metabolomics | How does this compound affect cellular energy production, biosynthesis, and signaling? | Understanding of metabolic effects; identification of biomarkers for efficacy. |

| Transcriptomics | Which genes are up- or down-regulated by this compound? | Insight into the genetic regulatory networks affected by the compound. |

Development of Preclinical Disease Models for Efficacy Studies

Translating basic biological findings into therapeutic potential requires rigorous testing in relevant preclinical disease models. Given this compound's known affinity for opioid receptors, the most immediate application for efficacy studies would be in animal models of pain, including acute, inflammatory, and neuropathic pain.

However, as new biological activities are discovered (as outlined in Section 7.1), the scope of preclinical testing should be expanded. For example, if anti-inflammatory properties are identified, models of diseases like rheumatoid arthritis or inflammatory bowel disease would be appropriate. biomodels.com If this compound or its analogs show activity against cancer cell lines, xenograft or patient-derived xenograft (PDX) models in immunocompromised mice would be the next logical step to evaluate in vivo anti-tumor efficacy. nih.govnih.gov The selection of appropriate and validated animal models is critical for generating the robust efficacy data needed to support potential clinical development. youtube.comyoutube.com

Table 4: Potential Preclinical Models for Evaluating this compound's Efficacy

| Therapeutic Area | Potential Preclinical Model | Primary Endpoint for Efficacy |

|---|---|---|

| Pain/Analgesia | Hot plate test, von Frey filament test (neuropathic pain) | Increased pain threshold, reversal of mechanical allodynia. |

| Inflammation | Collagen-induced arthritis in rodents | Reduction in paw swelling, improved joint histology. |

| Oncology | Human tumor xenograft models | Inhibition of tumor growth, induction of apoptosis. |

| Neurodegenerative Disease | MPTP model of Parkinson's disease | Preservation of dopaminergic neurons, improved motor function. |

Investigation of this compound's Role in Traditional Medicine Practices through Modern Scientific Inquiry

This involves a multidisciplinary approach combining ethnobotany, phytochemistry, and pharmacology. Researchers can work to quantify the concentration of this compound in traditional preparations of P. nitida and correlate it with the observed biological effects in preclinical models. This line of inquiry not only helps to validate traditional knowledge but can also provide crucial insights into the compound's therapeutic potential. nih.gov Understanding how this compound and other alkaloids from the plant, such as akuammine, may act synergistically could also inform the development of multi-component therapeutics. wikipedia.org This approach bridges the gap between traditional wisdom and modern drug discovery, ensuring that historical knowledge can be leveraged to create new, evidence-based therapies.

Compound Reference Table

Q & A

Q. Example Table: Synthesis Conditions and Yields

| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid-catalyzed | Ethanol | 80 | 62 | 98.5 |

| Base-mediated | DCM | 25 | 45 | 95.2 |

How should researchers address contradictions in this compound’s pharmacokinetic data across preclinical studies?

Advanced Research Question

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of existing studies, stratifying data by model organism, dosage, and analytical method (e.g., LC-MS vs. ELISA).

- Confounder Analysis: Use multivariate regression to identify variables influencing discrepancies (e.g., interspecies metabolic differences, assay sensitivity thresholds).

- Validation Experiments: Replicate key studies under standardized conditions, including controls for batch-to-batch variability in this compound sourcing .

Example Workflow:

Compile datasets from 10+ preclinical studies.

Apply Cohen’s d to quantify effect size heterogeneity.

Isolate outliers for in vitro/in vivo correlation (IVIVC) modeling.

What statistical approaches are optimal for analyzing this compound’s dose-dependent bioactivity in complex biological systems?

Advanced Research Question

Methodological Answer:

- Nonlinear Regression: Fit dose-response curves using the Hill equation to estimate EC₅₀ and maximal efficacy.

- Machine Learning: Apply random forest models to predict bioactivity based on molecular descriptors (e.g., logP, polar surface area).

- Multiple Testing Correction: Use Benjamini-Hochberg adjustments to minimize false discovery rates in high-throughput screens .

Example Analysis:

- Output: “this compound’s EC₅₀ for NMDA receptor inhibition was 12.3 µM (95% CI: 10.1–14.8) with a Hill coefficient of 1.2, suggesting positive cooperativity.”

How can researchers design ethically compliant toxicity studies for this compound while ensuring data transparency?

Advanced Research Question

Methodological Answer:

- Ethical Frameworks: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, follow ARRIVE guidelines for reporting.

- Data Integrity: Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., histopathology images, serum biochemistry) via repositories like Figshare.

- Bias Mitigation: Use blinding in outcome assessment and disclose all conflicts of interest .

What methodologies resolve discrepancies in this compound’s reported solubility and stability profiles?

Advanced Research Question

Methodological Answer:

- Controlled Replication: Test solubility in buffered solutions (pH 1.2–7.4) under inert atmospheres to isolate oxidation effects.

- Accelerated Stability Studies: Use HPLC to monitor degradation products at 40°C/75% RH over 30 days. Apply QbD principles to identify critical quality attributes.

- Cross-Lab Validation: Collaborate with independent labs using harmonized SOPs .

Key Considerations for Academic Rigor

- Literature Review: Use Publish or Perish software for citation analysis to identify knowledge gaps and avoid redundant hypotheses .

- Ethical Publishing: Ensure references are traceable via DOI and comply with journal-specific data deposition policies .

- Conflict Resolution: For peer review critiques, prepare rebuttals with supplementary data addressing methodological concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.